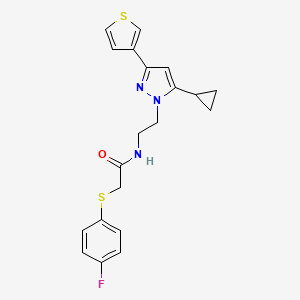
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C20H20FN3OS2 and its molecular weight is 401.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Compound Structure and Properties
The molecular formula of this compound is C19H23N5OS, with a molecular weight of approximately 401.5 g/mol . The compound features a pyrazole ring, thiophene moiety, and a fluorinated phenyl group, which contribute to its diverse pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C19H23N5OS |
| Molecular Weight | 401.5 g/mol |
| Structural Features | Pyrazole ring, thiophene, fluorophenyl thio group |
Synthesis
The synthesis of this compound typically involves several steps that require careful optimization to achieve high yields and purity. The general synthetic route includes:
- Formation of the Pyrazole Ring : Reacting appropriate hydrazine derivatives with carbonyl compounds.
- Introduction of the Thiophene Moiety : Utilizing thiophene derivatives in coupling reactions.
- Final Modification : Adding the ethyl and fluorophenyl thio groups through acylation reactions.
Each step is crucial for maintaining the integrity of the compound's structure and enhancing its biological activity.
Anti-inflammatory Activity
Research indicates that compounds containing pyrazole derivatives often exhibit significant anti-inflammatory properties. For instance, studies have shown that similar pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests that this compound may also possess similar mechanisms of action.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against various pathogens. Its structural components suggest potential interactions with microbial enzymes involved in metabolic pathways. For example, related pyrazole derivatives have shown efficacy against bacteria like Escherichia coli and Staphylococcus aureus, indicating that this compound could be developed as an antimicrobial agent .
Anticancer Potential
Pyrazole derivatives are increasingly recognized for their anticancer properties, particularly against specific cancer cell lines. Studies have highlighted their ability to inhibit key enzymes involved in cancer cell proliferation, such as lactate dehydrogenase (LDH) . The unique structural features of this compound may enhance its effectiveness against tumor cells.
Case Studies and Research Findings
Recent studies have explored the structure-activity relationship (SAR) of pyrazole derivatives to optimize their biological activities. For instance:
- In vitro Studies : A series of pyrazole compounds were tested against various cancer cell lines, revealing IC50 values ranging from 1.35 to 2.18 μM for certain derivatives .
- Animal Models : Preliminary animal studies indicated that pyrazole-based compounds could reduce tumor growth in xenograft models, supporting their potential as therapeutic agents .
特性
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS2/c21-16-3-5-17(6-4-16)27-13-20(25)22-8-9-24-19(14-1-2-14)11-18(23-24)15-7-10-26-12-15/h3-7,10-12,14H,1-2,8-9,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJWHYBXLHPEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CSC3=CC=C(C=C3)F)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














